
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in the field of medicine. TFB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves its ability to bind to a specific protein target, inhibiting its activity. This protein target is involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this protein, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has the potential to disrupt these processes, leading to the death of cancer cells or the reduction of inflammation.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In laboratory experiments, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of disease. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide in laboratory experiments is its high affinity for a specific protein target, which allows for precise targeting of cellular processes. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has a low toxicity profile, making it relatively safe for use in laboratory experiments. One limitation of using N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide. One potential application is in the development of new cancer therapies. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new drugs that target this process. Additionally, N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide could be further studied for its potential use in the treatment of inflammatory diseases. Finally, research could focus on improving the synthesis process for N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide, making it more accessible for use in laboratory experiments.
Synthesis Methods
The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 6-methyl-2-pyridinylamine, which is then reacted with 3,5-bis(trifluoromethyl)benzoic acid to form the desired product. The synthesis of N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide is a complex process that requires careful attention to detail to ensure that the final product is of high purity and quality.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been the subject of extensive scientific research due to its potential application in the field of medicine. It has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs. N-(6-methyl-2-pyridinyl)-3,5-bis(trifluoromethyl)benzamide has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c1-8-3-2-4-12(22-8)23-13(24)9-5-10(14(16,17)18)7-11(6-9)15(19,20)21/h2-7H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZQXTWSRUGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

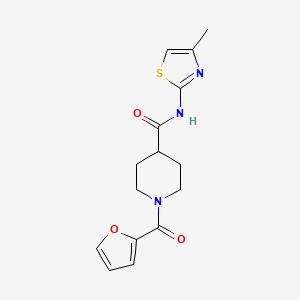
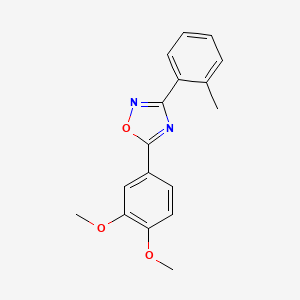
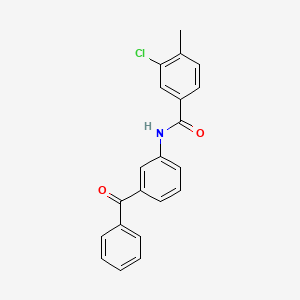
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)
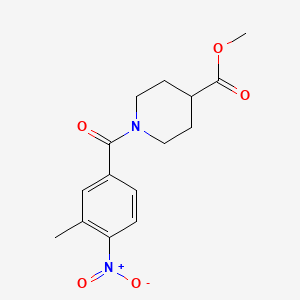
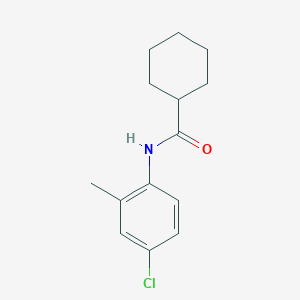

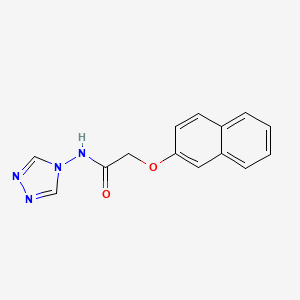
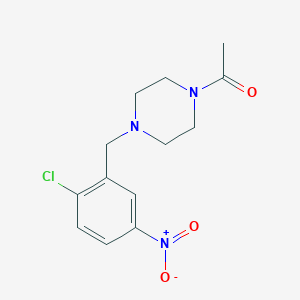


![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)